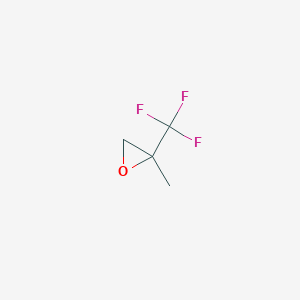

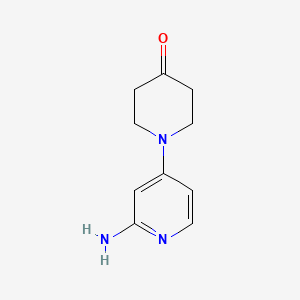

![molecular formula C27H44O2 B3327925 3-[2-[1-(6-羟基-6-甲基庚烷-2-基)-7a-甲基-1,2,3,3a,6,7-六氢茚满-4-基]乙烯基]-4-甲基环己-3-烯-1-醇 CAS No. 39932-44-0](/img/structure/B3327925.png)

3-[2-[1-(6-羟基-6-甲基庚烷-2-基)-7a-甲基-1,2,3,3a,6,7-六氢茚满-4-基]乙烯基]-4-甲基环己-3-烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

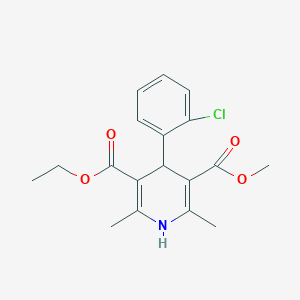

This compound belongs to the class of organic compounds known as vitamin D and derivatives . These are compounds containing a secosteroid backbone, usually secoergostane or secocholestane .

Molecular Structure Analysis

The molecular structure of this compound was elucidated by spectroscopic analysis, including high-resolution mass spectroscopy, and 1D and 2D NMR techniques . The HR-ESI (+)MS data revealed a pseudo-molecular ion consistent with the molecular formula C18H27NO5 .Physical and Chemical Properties Analysis

The compound is described as a colorless amorphous powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学研究应用

催化与化学转化:如铂-氧化铝催化剂研究中提到的烃类芳构化研究表明,具有复杂结构的化合物有可能参与或成为催化过程的结果 (Pines 和 Nogueira,1981) 阅读更多。

药理学研究和药物开发:具有复杂结构的化合物通常会评估其药理特性。例如,对新型抗癌药物的开发研究探索了针对肿瘤特异性和降低对健康细胞毒性的化合物 (Sugita 等,2017) 阅读更多。

材料科学和有机电子学:用于有机发光二极管 (OLED) 的材料的开发涉及具有特定电子特性的有机化合物的合成和应用。关于用于 OLED 的基于 BODIPY 的材料的综述举例说明了化学合成在为电子应用创造新材料方面的重要性 (Squeo 和 Pasini,2020) 阅读更多。

作用机制

Target of Action

It is known that similar compounds are often involved in interactions with various proteins or receptors within the body .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

It is plausible that it may influence various metabolic or signaling pathways, given the structural complexity and potential for diverse interactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

It is likely that its interaction with cellular targets leads to changes in cellular function or signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化分析

Biochemical Properties

The exact role of 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol in biochemical reactions is not well-defined due to limited studies. As a derivative of vitamin D, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its structural features, including the presence of hydroxyl groups and its complex ring structure .

Cellular Effects

Considering its structural similarity to vitamin D derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the indene ring system, followed by the addition of the cyclohexenol and the ethenyl group. The starting material for the synthesis is 6-hydroxy-6-methylhept-2-en-4-one, which is converted to the indene intermediate through a series of reactions. The indene intermediate is then reacted with the cyclohexenol and the ethenyl group to form the final compound.", "Starting Materials": [ "6-hydroxy-6-methylhept-2-en-4-one", "Sodium hydride", "Bromine", "Acetic acid", "Sodium hydroxide", "Methylcyclohexenone", "Aluminum chloride", "Methanol", "Ethylene glycol", "Sodium borohydride", "Sodium carbonate", "Benzyltriethylammonium chloride", "Palladium on carbon" ], "Reaction": [ "Step 1: Treatment of 6-hydroxy-6-methylhept-2-en-4-one with sodium hydride and bromine in acetic acid to form 2-bromo-6-hydroxy-6-methylheptan-4-one", "Step 2: Reaction of 2-bromo-6-hydroxy-6-methylheptan-4-one with sodium hydroxide to form 6-hydroxy-6-methylhept-2-en-4-one", "Step 3: Conversion of 6-hydroxy-6-methylhept-2-en-4-one to the indene intermediate through a series of reactions involving aluminum chloride, methanol, ethylene glycol, and sodium borohydride", "Step 4: Reaction of the indene intermediate with methylcyclohexenone in the presence of benzyltriethylammonium chloride and palladium on carbon to form the final compound, 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol" ] } | |

CAS 编号 |

39932-44-0 |

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+/t20-,23+,24-,25+,27-/m1/s1 |

InChI 键 |

UVVWRMXOHIVZBN-RPAZCORHSA-N |

手性 SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

规范 SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

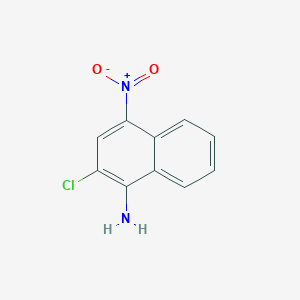

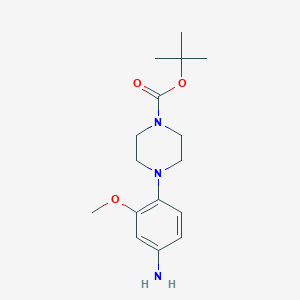

![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)

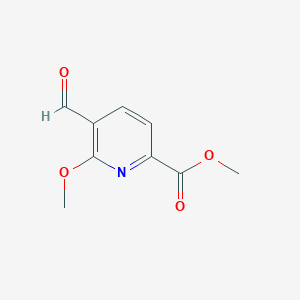

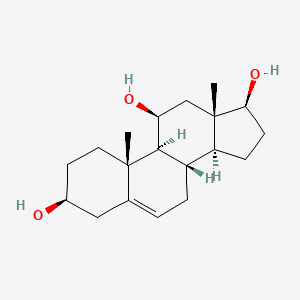

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)

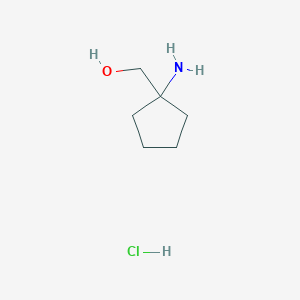

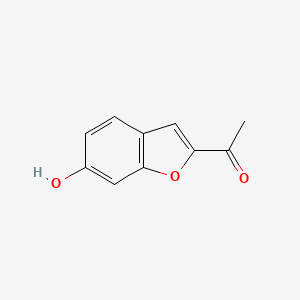

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)